2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
Description
2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a carboxylic acid moiety at position 4. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.18 g/mol (CAS: 129912-22-7) . The carboxylic acid group enables further derivatization, while the methyl substituent influences electronic and steric properties, impacting reactivity and biological activity.
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-11-5-7(9(12)13)2-3-8(11)10-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYAZKTYJOAYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Reagents :
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Imidazo[1,2-a]pyridine-6-carboxylic acid (1 equiv)
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Iodomethane (1.5 equiv)
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Cesium carbonate (3 equiv)
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Solvent : DMF (100 ml per 2.61 g substrate)
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Temperature : Ambient (20–25°C)
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Time : 12–16 hours
The reaction mixture is quenched with brine and extracted with ethyl acetate. Subsequent washes with saturated sodium bicarbonate and 1N HCl remove acidic/byproduct impurities. Despite its simplicity, this method yields only 39% due to competing side reactions, such as over-alkylation or decomposition of the imidazo-pyridine core under prolonged basic conditions.
Multi-step Synthesis via Ester Intermediate
A higher-yielding approach involves the synthesis and subsequent hydrolysis of methyl or isopropyl ester precursors. This method, detailed in patent WO2018008929A1, achieves an 85% yield through careful control of reaction conditions.
Step 1: Esterification of the Carboxylic Acid
The starting material, 8-(2,6-dimethylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid, is converted to its isopropyl ester using thionyl chloride and isopropanol.
| Parameter | Value |
|---|---|
| Reagent | Thionyl chloride (1.2 equiv) |
| Solvent | Anhydrous dichloromethane |
| Temperature | 0°C to ambient |
| Yield | 92% (intermediate ester) |
Step 2: Alkaline Hydrolysis
The ester intermediate is hydrolyzed to the carboxylic acid using sodium hydroxide:
Critical Factors Affecting Yield:
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Base Concentration : Excess NaOH (5–10 equiv) ensures complete hydrolysis.
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Temperature Control : Heating above 85°C degrades the imidazo-pyridine ring.
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Acidification Rate : Slow addition of HCl minimizes particle aggregation and improves crystallinity.
Alternative Synthetic Routes and Modifications
Oxidative Coupling of 2-Aminopyridine Derivatives
Patent EP1491543B1 discloses a method involving oxidative coupling of 2-aminopyridine with α,β-unsaturated aldehydes, followed by cyclization. While this route is less common for 2-methyl derivatives, it provides structural flexibility for analogs.
Key Reaction Metrics:
| Parameter | Value |
|---|---|
| Oxidizing Agent | MnO₂ or DDQ |
| Solvent | Toluene or DMF |
| Cyclization Temp | 120°C for 2–4 hours |
| Yield Range | 50–65% |
Halogenation-Hydrolysis Sequences
Bromination at the 6-position followed by carboxylation via CO₂ insertion has been explored but remains limited by poor regioselectivity.
Comparative Analysis of Preparation Methods
Industrial Considerations:
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The ester hydrolysis route is preferred for large-scale production due to its reproducibility and high yield.
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Direct alkylation remains useful for small-scale synthesis where reagent cost is a primary concern.
Purification and Characterization
Crystallization Protocols
Chemical Reactions Analysis
Types of Reactions: 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination and iodination, can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for bromination reactions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its role in drug discovery, particularly in the development of new therapeutic agents for infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives
Pharmacological and Reactivity Differences
Pharmacological Profiles
- Kinase Inhibition : The trifluoromethyl analogue (6-trifluoromethylimidazo[1,2-a]pyridine-2-carboxylic acid) exhibits enhanced binding to cyclin-dependent kinases (CDKs) due to increased lipophilicity .
- Antiviral Activity : 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid derivatives show promise in antiviral research, with solubility profiles adjusted by the chloro substituent .
- Neuroactive Potential: Imidazo[1,2-a]pyrimidine-6-carboxylic acid derivatives demonstrate anxiolytic properties, attributed to the pyrimidine ring’s electronic effects .
Biological Activity
2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid (2-MI) is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of 2-MI, focusing on its efficacy against various pathogens and its mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
2-MI belongs to the imidazo[1,2-a]pyridine class of compounds, characterized by a fused ring structure that contributes to its biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a suitable candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-MI derivatives against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values for various derivatives of 2-MI against Mtb:
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| This compound | 0.03 - 5.0 | Inhibitor of Mtb growth |
| 4-Derivative | ≤0.006 | Potent against MDR Mtb |
| 6-Derivative | 0.004 | Potent against XDR Mtb |
These compounds have shown promising results in high-throughput screening assays, indicating their potential as new therapeutic agents against tuberculosis .
The mechanisms through which 2-MI exerts its antimicrobial effects include:
- Inhibition of Bacterial Growth : Compounds derived from 2-MI demonstrate significant inhibition against both replicating and non-replicating forms of Mtb.
- Cytotoxicity Profiles : Many derivatives exhibit low cytotoxicity against human cell lines (IC50 >128 μM), suggesting a favorable safety profile for further development .
Anticancer Activity
In addition to its antimicrobial properties, 2-MI has been investigated for its anticancer effects. Various studies have reported that certain derivatives can inhibit cancer cell proliferation.
Case Studies
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In Vitro Studies : A study evaluated several imidazo[1,2-a]pyridine derivatives for their anticancer activity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. The most potent compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin.
Compound Cell Line IC50 (μM) Compound A PC-3 5.0 Compound B MCF-7 3.5 - Mechanistic Insights : The anticancer activity is attributed to the induction of apoptosis in cancer cells, potentially through modulation of key signaling pathways involved in cell survival and proliferation .
Structure-Activity Relationship (SAR)
The biological activity of 2-MI and its derivatives can be significantly influenced by structural modifications. SAR studies have revealed that:
- Substituents at Specific Positions : The introduction of bulky groups at the C3 or C4 positions enhances potency against Mtb.
- Lipophilicity : Increased lipophilicity correlates with improved membrane permeability, which is crucial for antimicrobial efficacy.
Q & A
Basic: What are the common synthetic routes for preparing 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, and what catalysts are typically employed?
The synthesis of this compound typically involves cyclization reactions between 2-aminopyridine derivatives and carbonyl-containing precursors (e.g., ketones or aldehydes). A widely used method employs acid catalysts such as p-toluenesulfonic acid (PTSA) under reflux conditions to promote ring closure . Alternative protocols utilize DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base catalyst for milder reactions, enabling functional group compatibility . Purification is achieved via recrystallization or column chromatography to isolate the carboxylic acid derivative .
Basic: Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the imidazo[1,2-a]pyridine core and substituent positions. H and C NMR can identify aromatic protons (δ 7–9 ppm) and carboxyl groups (δ ~170 ppm) . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) verifies molecular weight via [M+H] peaks . For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .
Advanced: How can reaction conditions be optimized to improve the yield of this compound in cyclization reactions?
Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve cyclization efficiency .
- Catalyst loading : Acidic catalysts (e.g., PTSA) at 10–20 mol% balance reactivity and side reactions .
- Temperature control : Reflux (~80–100°C) accelerates ring closure but must avoid decomposition of the carboxylic acid group .
- Stoichiometry : A 1:1.2 molar ratio of 2-aminopyridine to carbonyl precursor minimizes unreacted starting material .
Advanced: What strategies are employed to resolve contradictions in biological activity data among different substituted imidazo[1,2-a]pyridine derivatives?
Contradictions often arise from substituent effects or assay variability . To address this:
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methyl, halogen, aryl groups) to isolate contributions to activity .
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for pH, solvent (DMSO concentration ≤0.1%), and incubation time .
- Computational modeling : Molecular docking (e.g., AutoDock) predicts binding affinities to targets like kinases or antimicrobial enzymes, reconciling discrepancies between in vitro and in silico data .
Advanced: What are the key considerations when designing SAR studies for this compound derivatives to enhance pharmacological activity?
- Bioisosteric replacement : Substitute the methyl group with halogens (e.g., Cl, F) or electron-withdrawing groups to modulate electronic properties and binding affinity .
- Positional isomerism : Compare activity of 6-carboxylic acid derivatives versus 2- or 3-substituted analogs to identify pharmacophoric requirements .
- Prodrug strategies : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, followed by in vivo hydrolysis to the active form .
- Toxicity screening : Prioritize derivatives with low cytotoxicity (IC > 50 μM in HEK293 cells) before advancing to animal models .
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
- Recrystallization : Use ethanol/water or dichloromethane/hexane mixtures to remove unreacted starting materials .
- Ion-exchange chromatography : Exploit the carboxylic acid’s acidity (pK ~3–4) for selective retention on anion-exchange resins .
- Preparative HPLC : Employ C18 columns with 0.1% TFA in acetonitrile/water gradients for high-purity isolation (>98%) .
Advanced: How does the electronic nature of substituents influence the reactivity of this compound in further derivatization?
- Electron-donating groups (e.g., -CH) : Stabilize the imidazo[1,2-a]pyridine core, favoring electrophilic aromatic substitution at the 3-position .
- Electron-withdrawing groups (e.g., -NO) : Increase the carboxyl group’s acidity, enhancing reactivity in amidation or esterification reactions .
- Halogens (e.g., -Cl, -F) : Enable cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties for diversification .
Advanced: What mechanistic insights explain the antimicrobial activity of this compound derivatives?
Derivatives likely inhibit bacterial DNA gyrase or fungal CYP51 (lanosterol 14α-demethylase) by mimicking natural substrates. For example:
- Methyl substituents : Enhance lipophilicity, promoting penetration through microbial membranes .
- Carboxylic acid group : Chelates Mg in gyrase’s ATP-binding pocket, disrupting DNA replication .
- Fluoro analogs : Increase target affinity via hydrophobic interactions and reduced metabolic degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
